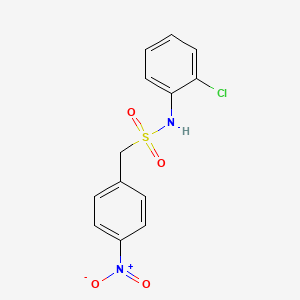

![molecular formula C18H16Cl2N4OS B5541766 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step reactions starting from basic precursors like potassium dithiocarbazinate, hydrazine hydrate, and various aldehydes to form the core triazole structure. These compounds are synthesized through condensation reactions, followed by cyclization and sometimes Schiff base formation for functionalization (Singh & Kandel, 2013).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives, including X-ray diffraction studies, reveals strong intermolecular hydrogen bonding that contributes to the stability and reactivity of these compounds. The structures often feature two-dimensional framework structures stabilized by N-H...N and C-H...N hydrogen bonds, which are crucial for understanding their chemical behavior and interactions (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to produce Schiff bases, which are confirmed through methods like TLC, IR, and NMR spectroscopy. These reactions are pivotal for further modifications and functionalization of the triazole core (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties, including melting points and solubility, are determined through standard laboratory techniques. These properties are essential for assessing the purity and potential application areas of the synthesized compounds (Jubie et al., 2011).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity towards different chemical reagents, leading to a wide range of potential products. The ability to form Schiff bases and undergo cyclization reactions is a key aspect of their chemical behavior, impacting their functionality and potential applications in various fields (Bektaş et al., 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

One prominent area of research involving derivatives of 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol focuses on their synthesis and evaluation for antimicrobial activities. For instance, novel triazole derivatives have been synthesized and assessed for their efficacy against various microorganisms, demonstrating significant antimicrobial potential in some cases. These studies often explore the structural modification of triazole compounds to enhance their biological activity against a range of bacterial and fungal pathogens (Bektaş et al., 2010) (Rajurkar et al., 2016).

Anticancer Evaluation

Another crucial application involves the anticancer evaluation of triazole derivatives. Research in this domain includes the synthesis of novel compounds and their testing against various cancer cell lines to identify potential anticancer agents. This includes assessing the cytotoxic effects of these compounds on different types of cancer cells, contributing to the search for new therapeutic options for cancer treatment (Bekircan et al., 2008).

Pharmacological Studies

Pharmacological studies on triazole derivatives extend to evaluating their potential in treating various conditions. This includes examining the anti-inflammatory, analgesic, antibacterial, and antifungal properties of synthesized compounds. Such research provides insights into the therapeutic potential of triazole derivatives for developing new drugs with improved efficacy and lesser side effects (Sujith et al., 2009).

properties

IUPAC Name |

4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4OS/c1-2-17-22-23-18(26)24(17)21-10-12-3-7-15(8-4-12)25-11-13-5-6-14(19)9-16(13)20/h3-10H,2,11H2,1H3,(H,23,26)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDKSVPSFXEGSS-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)